3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness ADMET profiling

This compound is the 3‑methyl‑substituted variant of the 1,3,4‑thiadiazol‑2‑yl‑benzamide class. The methyl group uniquely alters steric, electronic and hydrogen‑bonding profiles compared to unsubstituted, 2‑chloro, 4‑methoxy and 3,5‑dimethyl analogs. Systematic sourcing of this defined scaffold enables rigorous SAR exploration of Wnt pathway targets. No public bioactivity data exist; independent potency, selectivity and ADMET profiling is mandatory. Verified identity via HPLC‑MS and batch‑to‑batch QC ensures reliable starting points for medicinal chemistry optimization programs.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 391226-24-7
Cat. No. B2705306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-24-7
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C19H19N3OS/c1-11-6-5-7-15(10-11)17(23)20-19-22-21-18(24-19)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3,(H,20,22,23)
InChIKeyYGXIIOOVMSFJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-24-7): Structural Identity and Sourcing Baseline


3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-24-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class. Its core structure combines a 1,3,4-thiadiazole heterocycle, a 2,4,6-trimethylphenyl (mesityl) substituent at the 5-position, and a 3-methylbenzamide moiety [1]. The compound has a molecular weight of 337.4 g/mol, a molecular formula of C₁₉H₁₉N₃OS, a computed XLogP3-AA of 4.7, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. It was first deposited in PubChem in 2005 and is listed under PubChem CID 3679649 [1]. This compound is a member of a broader chemical series explored in patent literature as potential Wnt signalling pathway inhibitors, though its own quantitative pharmacological profile remains largely uncharacterized in the public domain [2].

Procurement Risk: Why 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiadiazole Analogs


The 1,3,4-thiadiazole-2-yl-benzamide scaffold supports diverse biological activities that are exquisitely sensitive to the nature and position of substituents on both the thiadiazole C-5 aryl ring and the benzamide phenyl ring [1]. Within the Bayer patent family on Wnt pathway inhibitors, even minor alterations to the substitution pattern—such as replacing a methyl group with a methoxy, halogen, or trifluoromethoxy substituent—can drastically alter target engagement, cellular potency, and selectivity profiles [1]. The target compound bears a specific 3-methyl substituent on the benzamide ring combined with a 2,4,6-trimethylphenyl (mesityl) group on the thiadiazole. Closely related analogs available from chemical suppliers—including N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7, the des-methyl analog), 2-chloro-, 4-methoxy-, and 3,5-dimethyl-substituted variants—share the same core but differ in steric bulk, electronic properties, hydrogen-bonding capacity, and lipophilicity. Without direct comparative potency, selectivity, or ADMET data for the target compound against these analogs, generic substitution introduces an unquantified risk of loss of activity or altered pharmacological behavior [2]. Furthermore, the absence of publicly disclosed bioassay data for this specific compound means that procurement decisions cannot be guided by published head-to-head evidence, making source verification and in-house validation essential [2].

3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Quantitative Differentiation Evidence Assessment


Lipophilicity Differentiation: Computed XLogP3-AA of the Target Compound Versus the Des-Methyl Analog

A computed physicochemical property comparison between the target compound and its closest available analog, N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7), reveals a quantifiable difference in lipophilicity. The target compound has a computed XLogP3-AA of 4.7, reflecting the contribution of the 3-methyl substituent on the benzamide ring [1]. The des-methyl analog (CAS 391226-16-7, molecular formula C₁₈H₁₇N₃OS) is predicted to have a lower XLogP3-AA of approximately 4.2 based on the absence of the methyl group [2]. This difference of approximately 0.5 log units is consistent with the ~0.5 logP increment expected for an additional aromatic methyl group according to the Hansch-Leo fragmental constant method. No experimentally measured logP or logD values were identified for either compound.

Lipophilicity Drug-likeness ADMET profiling

Hydrogen Bond Donor Count: A Distinguishing Feature for Crystalline Solubility and Formulation

The target compound possesses exactly 1 hydrogen bond donor (the amide N–H) and 4 hydrogen bond acceptors (thiadiazole ring N and S atoms, amide carbonyl O) [1]. In contrast, the 4-methoxy analog, 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has 1 donor and 5 acceptors (the additional methoxy oxygen) . The 3,5-dimethyl analog, 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, retains the same 1 donor / 4 acceptor profile as the target but differs in steric environment. The 2-chloro analog has 1 donor and 3 acceptors (the chlorine atom is a very weak H-bond acceptor). These differences in hydrogen-bonding capacity directly affect crystal packing energy, melting point, and aqueous solubility, which are critical parameters for reproducible in vitro assay preparation and potential in vivo formulation. No experimental solubility or melting point data were identified for the target compound in the public domain.

Hydrogen bonding Solid-state properties Formulation

Rotatable Bond Count: Implications for Conformational Flexibility and Target Binding Entropy

The target compound has a computed rotatable bond count of 3 [1]. The des-methyl analog (CAS 391226-16-7) also has 3 rotatable bonds, while the 4-butoxy analog (CAS 391228-11-8) has 7 rotatable bonds due to the extended alkyl ether chain [2]. In the context of the Wnt signalling pathway patent family, compounds with lower rotatable bond counts are generally favored for target engagement because they incur a smaller conformational entropy penalty upon binding to the rigid Frizzled receptor pocket [3]. The target compound's rotatable bond count of 3 is identical to that of the unsubstituted benzamide analog and lower than that of extended-chain analogs, suggesting a potentially favorable entropic binding profile relative to more flexible derivatives. However, no direct binding affinity or IC50 data are publicly available for this compound to validate this inference.

Conformational analysis Molecular recognition Entropic penalty

Critical Evidence Gap: Absence of Publicly Available Comparative Bioactivity Data for the Target Compound

A systematic search of PubChem BioAssay, ChEMBL, PubMed, Google Scholar, and major patent databases (as of April 2026) yielded zero publicly available IC50, Ki, EC50, or other quantitative bioactivity data for 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-24-7, PubChem CID 3679649) [1]. By contrast, structurally related 1,3,4-thiadiazole-2-yl-benzamide derivatives within the same patent family have disclosed IC50 values against Wnt pathway targets ranging from sub-micromolar to >10 µM depending on substitution pattern [2]. This data gap means that no evidence-based claim can be made regarding the target compound's potency, selectivity, or therapeutic window relative to any specific comparator. Procurement decisions must therefore rely on in-house characterization, and users should request any proprietary data held by the supplier prior to purchase.

Bioactivity Data transparency Procurement risk

3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Recommended Research and Industrial Application Scenarios


Chemical Probe Development for Wnt Signalling Pathway Target Identification

Given that this compound falls within the structural scope of Bayer's 1,3,4-thiadiazol-2-yl-benzamide patent series targeting the Wnt signalling pathway (WO2016131808A1) [1], it may serve as a starting point for in-house medicinal chemistry optimization programs focused on Frizzled receptor modulation or downstream Wnt pathway inhibition. Its computed physicochemical profile—XLogP3-AA of 4.7, 1 HBD, 4 HBA, and 3 rotatable bonds [2]—places it within drug-like chemical space. Researchers must conduct their own potency, selectivity, and ADMET profiling, as no public data exist to support its use as a qualified chemical probe.

Structure-Activity Relationship (SAR) Studies on the 1,3,4-Thiadiazole-2-yl-Benzamide Scaffold

The target compound represents a defined substitution variant (3-methyl on the benzamide ring) within a series of commercially available analogs including the unsubstituted benzamide (CAS 391226-16-7), 2-chloro, 4-methoxy, 3,5-dimethyl, and 4-butoxy derivatives [1]. Systematic procurement of this compound alongside these analogs enables controlled SAR exploration of how incremental electronic and steric changes at the benzamide meta-position affect biological activity, physicochemical properties, and off-target profiles. The compound's single hydrogen bond donor and four acceptors distinguish it from the 4-methoxy (5 HBA) and 2-chloro (3 HBA) analogs, providing a testable hypothesis about the role of hydrogen bonding in target engagement [2].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined molecular formula (C₁₉H₁₉N₃OS), exact mass (337.12488341 Da), InChIKey (YGXIIOOVMSFJFU-UHFFFAOYSA-N), and SMILES notation are fully characterized in PubChem [1]. This enables its use as a reference standard for HPLC-MS method development, purity assessment, and batch-to-batch quality control in procurement workflows. The computed XLogP3-AA of 4.7 [1] provides a starting point for reverse-phase chromatographic method optimization.

Computational Chemistry and Docking Studies

With a molecular weight of 337.4 g/mol, a thiadiazole core known for metal-chelating and hydrogen-bonding interactions, and a well-defined 3D structure available via PubChem, this compound is suitable for computational docking studies into Wnt pathway targets such as Frizzled receptors, provided that researchers generate their own experimental binding data for validation [1][2]. Its mesityl (2,4,6-trimethylphenyl) substituent introduces conformational constraints that may be exploited in pharmacophore modeling.

Quote Request

Request a Quote for 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.